4-(1H-benzimidazol-2-ylsulfanyl)-3-chloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-benzimidazol-2-ylsulfanyl)-3-chloroaniline is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzimidazole derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities .
Preparation Methods
The synthesis of 4-(1H-benzimidazol-2-ylsulfanyl)-3-chloroaniline typically involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to obtain 4-(1H-benzimidazol-2-ylsulfanyl)benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield the final product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-(1H-benzimidazol-2-ylsulfanyl)-3-chloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the chloro group, using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(1H-benzimidazol-2-ylsulfanyl)-3-chloroaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.
Medicine: Due to its potential anticancer properties, it is studied for its effects on various cancer cell lines.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors
Mechanism of Action
The mechanism of action of 4-(1H-benzimidazol-2-ylsulfanyl)-3-chloroaniline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in microbial or cancer cell growth. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
4-(1H-benzimidazol-2-ylsulfanyl)-3-chloroaniline can be compared with other benzimidazole derivatives, such as:
4-(1H-benzimidazol-2-ylsulfanyl)benzaldehyde: Another benzimidazole derivative with similar synthetic routes and applications.
2-(4-aminophenyl)benzimidazole: Known for its antimicrobial and anticancer activities.
N-(4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl)-1-(E)-phenyldiazenyl-1-phenylmethanimine: Exhibits diverse biological activities and is used in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanyl)-3-chloroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S/c14-9-7-8(15)5-6-12(9)18-13-16-10-3-1-2-4-11(10)17-13/h1-7H,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFHAAOFJDKXNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=C(C=C(C=C3)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.